molecular formula C23H19N5O B2525022 N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902482-34-2

N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2525022
M. Wt: 381.439
InChI Key: HNNGEXGLWWQAJO-UHFFFAOYSA-N
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Description

The compound "N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a derivative of the quinazolinone class, which is known for its diverse pharmacological activities. The quinazolinone scaffold is a fused heterocyclic system that has been the focus of various synthetic efforts due to its relevance in medicinal chemistry. The papers provided discuss the synthesis and biological activities of several quinazolinone derivatives, highlighting their potential as therapeutic agents.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclization of hydrazinylquinazolinones with one-carbon donors. For instance, the synthesis of 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones involves the cyclization of 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one, which is prepared from 3-methylaniline using a novel route . Similarly, other derivatives, such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, are synthesized from butylamine through an innovative route . These synthetic strategies are crucial for the development of new compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a triazoloquinazolinone core, which is often substituted at various positions to modulate the compound's biological activity. The structural diversity is achieved by introducing different substituents, such as methyl, butyl, or benzyl groups, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives is largely influenced by the presence of the triazoloquinazolinone core and the substituents attached to it. The papers describe various reactions, including cyclization, annulation, and the formation of Schiff bases and Mannich base derivatives, which are used to synthesize novel compounds with enhanced biological activities . These reactions are essential for the structural modification of the quinazolinone scaffold, leading to the discovery of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers provided do not explicitly discuss these properties, they are critical for the drug development process. The introduction of different substituents can improve the solubility and bioavailability of these compounds, making them more suitable for pharmacological use .

Scientific Research Applications

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

One significant application of triazoloquinazolinone-based compounds, which are closely related to the chemical structure , involves their role as tubulin polymerization inhibitors and vascular disrupting agents. These compounds have been identified for their potent anticancer activity across a range of cancer cell lines, notably through the inhibition of tubulin assembly and inducing cell shape changes consistent with vasculature damaging activity, highlighting their potential as anticancer therapies (Driowya et al., 2016).

Antimicrobial Activities

Triazoloquinazolinone derivatives have also demonstrated antimicrobial properties, with some compounds showing significant activity against various microorganisms. This suggests a potential application in treating infections or as a scaffold for developing new antimicrobial agents (Bektaş et al., 2007).

Adenosine Antagonists

Another area of application is in the development of adenosine antagonists. These compounds have been explored for their potential in treating disorders related to adenosine receptor activity, such as cardiovascular diseases, and possibly as novel rapid-onset antidepressants due to their high affinity and selectivity for adenosine receptors (Francis et al., 1988). Additionally, modifications to these molecules have led to the discovery of highly selective human A3 receptor antagonists, suggesting their utility in a range of therapeutic applications (Kim et al., 1996).

Anticancer Activity

The synthesis of new triazoloquinazoline-derived ureas has shown promising anticancer activity, with certain derivatives displaying significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This further reinforces the potential of such compounds in cancer therapy (Reddy et al., 2015).

H1-antihistaminic Agents

Additionally, certain 1-substituted triazoloquinazolinones have been identified as potent H1-antihistaminic agents, with some compounds offering protection against histamine-induced bronchospasm in guinea pigs, highlighting their potential as new classes of antihistamines with minimal sedation effects (Alagarsamy et al., 2009).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-29-18-13-11-16(12-14-18)15-24-22-19-9-5-6-10-20(19)28-23(25-22)21(26-27-28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNGEXGLWWQAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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